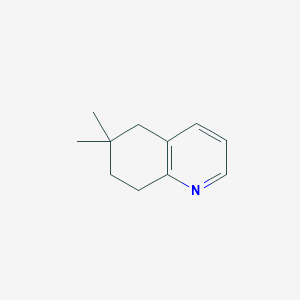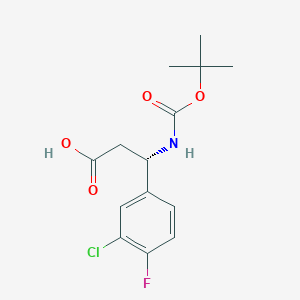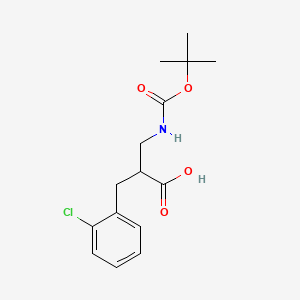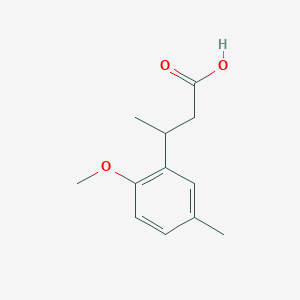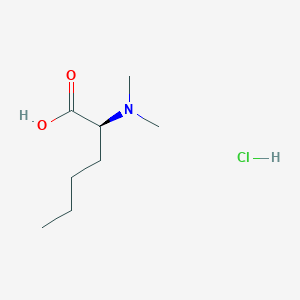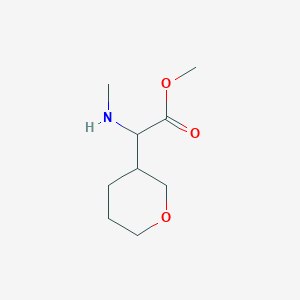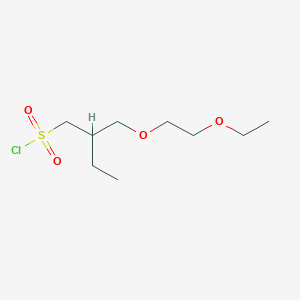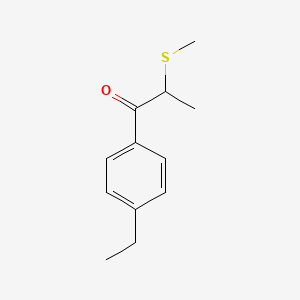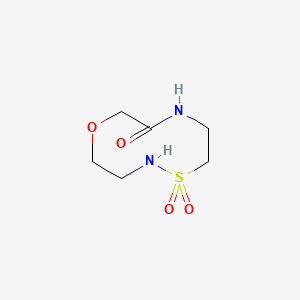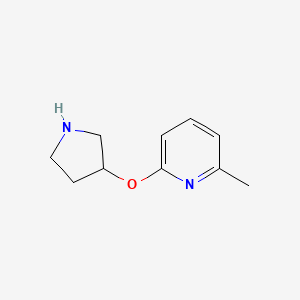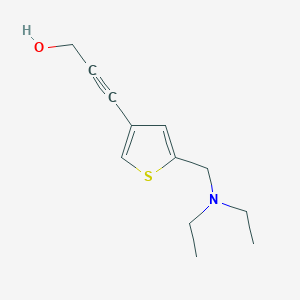
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound that features a thiophene ring substituted with a diethylamino group and a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Attachment of the Propynyl Alcohol Group: The propynyl alcohol group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.
Reduction: Formation of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-en-1-ol or 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ane.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with dimethylamino instead of diethylamino group.
3-(5-((Diethylamino)methyl)furan-3-yl)prop-2-yn-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
3-(5-((Diethylamino)methyl)thiophen-2-yl)prop-2-yn-1-ol: Similar structure but with the substitution at the 2-position of the thiophene ring.
Uniqueness
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to the specific positioning of the diethylamino group and the propynyl alcohol group on the thiophene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-[5-(diethylaminomethyl)thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C12H17NOS/c1-3-13(4-2)9-12-8-11(10-15-12)6-5-7-14/h8,10,14H,3-4,7,9H2,1-2H3 |
InChI Key |
MZMOJOHLDAJVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=CS1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid](/img/structure/B13522284.png)
![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)
